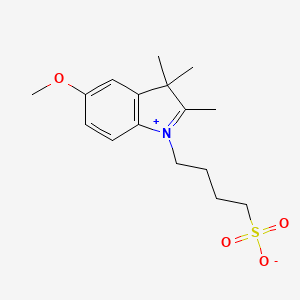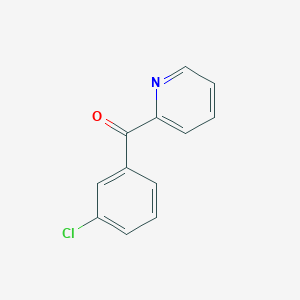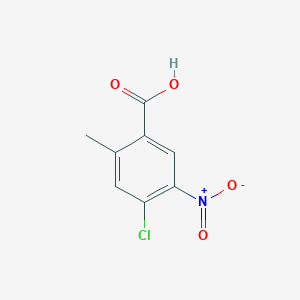
2,7-dichloroquinoline-3-carbaldehyde
Vue d'ensemble
Description
2,7-Dichloroquinoline-3-carboxaldehyde is a heterocyclic organic compound with the molecular formula C10H5Cl2NO and a molecular weight of 226.06 . It is also known by other synonyms such as 2,7-dichloroquinoline-3-carbaldehyde .
Synthesis Analysis
The synthesis of 2,7-Dichloroquinoline-3-carboxaldehyde and related analogs involves the construction of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems .Molecular Structure Analysis
The molecular structure of 2,7-Dichloroquinoline-3-carboxaldehyde consists of a quinoline ring which is a heterocyclic compound containing two fused rings, a benzene ring and a pyridine ring. The molecule has two chlorine atoms at the 2nd and 7th positions and a carboxaldehyde group at the 3rd position .Chemical Reactions Analysis
The chemical reactions involving 2,7-Dichloroquinoline-3-carboxaldehyde are primarily associated with the synthesis of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,7-Dichloroquinoline-3-carboxaldehyde include a boiling point of 369.324ºC at 760 mmHg, a flash point of 177.161ºC, and a density of 1.484g/cm³ .Applications De Recherche Scientifique
Chimie médicinale
En chimie médicinale, des composés comme le 2,7-dichloroquinoline-3-carbaldéhyde sont précieux en raison de leur structure de base quinoléine. Les quinoléines présentent un large éventail d’activités biologiques, notamment des propriétés antibactériennes, antifongiques, antipaludiques, anti-VIH et anticancéreuses . Ce composé pourrait être utilisé pour synthétiser de nouveaux médicaments dotés de ces activités.
Science des matériaux
Les propriétés du composé présentent également un intérêt en science des matériaux, en particulier dans la synthèse de nouveaux matériaux dotés de fonctions spécifiques. Son inclusion dans le développement de nouveaux systèmes hétérocycliques pourrait conduire à des matériaux aux propriétés inédites .
Chimie analytique
Le 2,7-dichloroquinoline-3-carbaldéhyde : peut jouer un rôle en chimie analytique en tant que réactif ou bloc de construction pour la synthèse d’autres composés utilisés dans les méthodes analytiques. Ses caractéristiques structurelles peuvent être exploitées dans le développement de nouvelles techniques analytiques .
Science de l’environnement
En science de l’environnement, la réactivité du composé et sa capacité à former des structures complexes en font un candidat pour l’étude des processus de dégradation ou pour la synthèse de composés qui pourraient contribuer à la remédiation environnementale .
Chimie hétérocyclique
En tant que composé hétérocyclique, le 2,7-dichloroquinoline-3-carbaldéhyde est fondamental dans la recherche en chimie hétérocyclique. Il peut être utilisé pour construire des systèmes hétérocycliques fusionnés ou binaires, qui sont cruciaux dans le développement de produits pharmaceutiques et agrochimiques .
Mécanisme D'action
2,7-Dichloroquinoline-3-carboxaldehyde acts as a fluorescent dye for biological labeling and imaging by absorbing light in the visible spectrum and then emitting light at a longer wavelength. This allows researchers to observe the location and activity of molecules in living cells. In addition, 2,7-Dichloroquinoline-3-carboxaldehyde acts as a catalyst in the synthesis of polymers by promoting the formation of polymers from monomers.
Biochemical and Physiological Effects
2,7-Dichloroquinoline-3-carboxaldehyde is not known to have any direct biochemical or physiological effects in humans or other animals. However, 2,7-Dichloroquinoline-3-carboxaldehyde is known to be toxic to aquatic organisms, so it should be handled with caution.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 2,7-Dichloroquinoline-3-carboxaldehyde in lab experiments is its high fluorescence intensity, which allows it to be used as a fluorescent dye for biological labeling and imaging. However, 2,7-Dichloroquinoline-3-carboxaldehyde is toxic to aquatic organisms, so it should be handled with caution.
Orientations Futures
In the future, 2,7-Dichloroquinoline-3-carboxaldehyde could be used to develop new fluorescent dyes for biological labeling and imaging. In addition, 2,7-Dichloroquinoline-3-carboxaldehyde could be used to develop new catalysts for the synthesis of polymers. Finally, 2,7-Dichloroquinoline-3-carboxaldehyde could be used to develop new chemicals for the production of pharmaceuticals, pesticides, and food additives.
Propriétés
IUPAC Name |
2,7-dichloroquinoline-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2NO/c11-8-2-1-6-3-7(5-14)10(12)13-9(6)4-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQJASWYVVSAOBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=NC(=C(C=C21)C=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40456648 | |
| Record name | 2,7-Dichloroquinoline-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40456648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
73568-33-9 | |
| Record name | 2,7-Dichloroquinoline-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40456648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















